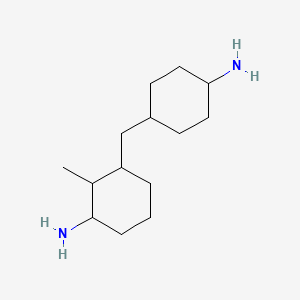
3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 287-858-1: . This compound is notable for its unique structure, which includes two cyclohexylamine groups. It is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine typically involves the hydrogenation of the corresponding nitrile compound. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are studied for their ability to interact with specific receptors and enzymes, making them candidates for the development of new medications.
Industry: In industrial applications, this compound is used as a curing agent for epoxy resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Cyclohexylamine: A simpler analog with a single cyclohexylamine group.
2-Methylcyclohexylamine: Another analog with a similar structure but different substitution pattern.
Uniqueness: 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine is unique due to its dual cyclohexylamine groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler analogs.
Properties
CAS No. |
85586-54-5 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h10-14H,2-9,15-16H2,1H3 |
InChI Key |
KSESQIMXKGVXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N)CC2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


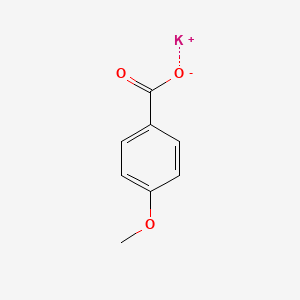
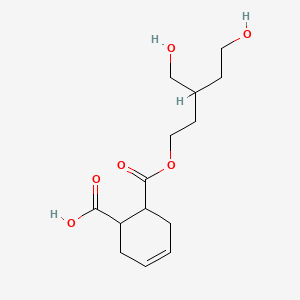
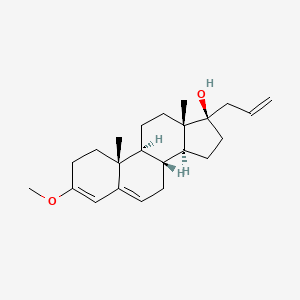
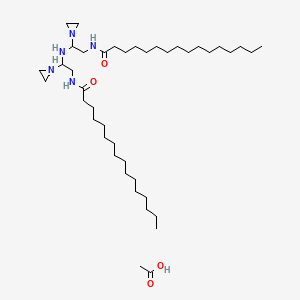

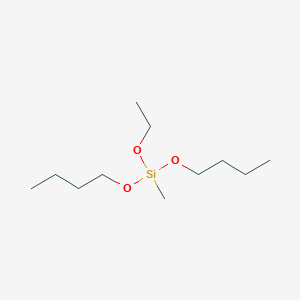




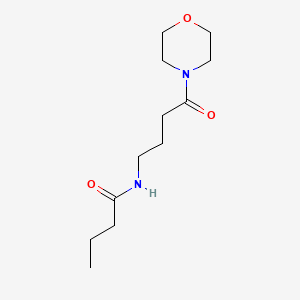
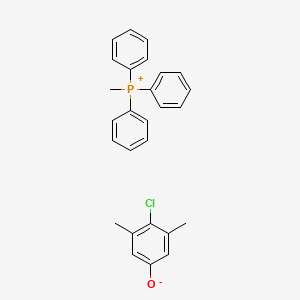
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

